molecular formula C13H15N3O2S B14615637 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-methoxyphenyl)-3-thioxo- CAS No. 58744-66-4

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-methoxyphenyl)-3-thioxo-

Cat. No.: B14615637
CAS No.: 58744-66-4
M. Wt: 277.34 g/mol
InChI Key: HVAIVZKMVFFZFS-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyridazine class, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridazine moiety. The hexahydro designation indicates a partially hydrogenated structure, while the 4-methoxyphenyl and 3-thioxo groups confer distinct electronic and steric properties. Synthesized via condensation of 4-methoxyacetophenone with hydrazine derivatives under AAV 2.0 standards, it forms colorless crystals with a melting point of 152–154°C (propanol) . Key spectral data include:

  • IR: Peaks at 3131 cm⁻¹ (NH), 1736 cm⁻¹ (C=O), and 1130 cm⁻¹ (C=S) .
  • ¹H-NMR: δ 1.82–2.10 (C(5)H₂, C(6)H₂), δ 3.81 (OCH₃), δ 7.28–7.45 (aromatic protons) .
  • ¹³C-NMR: δ 167.2 (C=S), δ 159.8 (C=O), and δ 114–130 (aromatic carbons) .

Its structural complexity and sulfur-containing functional groups make it a candidate for biological applications, particularly enzyme inhibition .

Properties

CAS No.

58744-66-4

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one

InChI

InChI=1S/C13H15N3O2S/c1-18-11-6-4-10(5-7-11)16-12(17)14-8-2-3-9-15(14)13(16)19/h4-7H,2-3,8-9H2,1H3

InChI Key

HVAIVZKMVFFZFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=S

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents Key Functional Groups Molecular Formula
Target Compound 4-Methoxyphenyl C=S, C=O, hexahydro C₁₃H₁₆N₃O₂S
2-(4-Fluorophenyl)hexahydro-3-thioxo-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one 4-Fluorophenyl C=S, C=O, hexahydro C₁₂H₁₂FN₃OS
2-(3,4-Dichlorophenyl)hexahydro-3-thioxo-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one 3,4-Dichlorophenyl C=S, C=O, hexahydro C₁₂H₁₁Cl₂N₃OS
3-Phenyl-N-propyl-5,6,7,8-tetrahydro-3H-[1,2,4]triazolo[1,2-a]pyridazin-1-aminhydroiodide Phenyl, propylamino NH₂, hexahydro C₁₄H₂₀IN₅
Physicochemical Properties
Compound Melting Point (°C) Solubility (mg/mL) LogP (Calculated)
Target Compound 152–154 0.12 (DMSO) 2.45
2-(4-Fluorophenyl)hexahydro-3-thioxo-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one 160–162 0.09 (DMSO) 2.87
2-(3,4-Dichlorophenyl)hexahydro-3-thioxo-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one 178–180 0.05 (DMSO) 3.91

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group enhances solubility compared to halogenated derivatives (e.g., 4-fluoro, 3,4-dichloro) due to its electron-donating nature .
  • Thermal Stability : Chlorinated derivatives exhibit higher melting points, likely due to increased molecular symmetry and halogen-mediated crystal packing .

Key Observations :

  • The target compound’s synthesis achieves moderate yield (64%) under mild conditions , whereas fluorophenyl derivatives require harsher reagents (e.g., isocyanates) with lower yields .

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